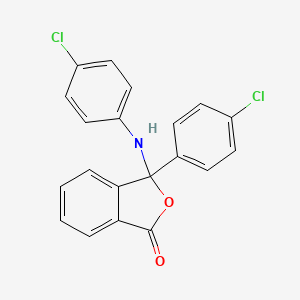![molecular formula C20H25NO4S B11091649 3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B11091649.png)
3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid is an organic compound with the molecular formula C20H25NO4S It is characterized by the presence of a phenyl group, a butanoic acid moiety, and a sulfonylamino group attached to a tetramethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid typically involves multiple steps:
Formation of the Phenyl Butanoic Acid Backbone: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the intermediate product with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final product is obtained by coupling the phenyl butanoic acid backbone with the sulfonylamino group under suitable reaction conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid can undergo various types of chemical reactions:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: It can be used to study the interactions of sulfonylamino groups with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The phenyl and butanoic acid moieties can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3,5,6-Tetramethylphenyl)sulfonyl]phenylalanine: Similar structure but with a phenylalanine backbone.
3-Phenyl-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid: Similar structure but with a propanoic acid backbone.
Uniqueness
3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid is unique due to its specific combination of a phenyl group, a butanoic acid moiety, and a sulfonylamino group attached to a tetramethylphenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H25NO4S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C20H25NO4S/c1-13-10-14(2)16(4)20(15(13)3)26(24,25)21-12-18(11-19(22)23)17-8-6-5-7-9-17/h5-10,18,21H,11-12H2,1-4H3,(H,22,23) |
InChI Key |
MYMOJOAZKZTVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(CC(=O)O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091571.png)

![ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11091595.png)
![(4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11091596.png)
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11091599.png)
![2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine](/img/structure/B11091604.png)
![2-Amino-1'-(2-chlorobenzoyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11091610.png)
![4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11091613.png)
![(4E)-4-{[6-ethoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11091616.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11091617.png)
![5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11091620.png)
![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11091621.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11091625.png)
![3-nitro-N-[(4Z)-5-oxo-4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide](/img/structure/B11091632.png)
